Methyl 3-amino-5-iodobenzoate
Description
Contextual Significance in Modern Organic Synthesis
In modern organic synthesis, the strategic value of a molecule is often determined by the versatility of its functional groups. Methyl 3-amino-5-iodobenzoate is of particular interest because it possesses three distinct functional groups—an amine, a halogen, and an ester—each offering a gateway for different chemical transformations. The amino group can undergo a variety of reactions, including diazotization, acylation, and N-alkylation, allowing for the introduction of diverse substituents.
The presence of an iodine atom is especially significant. Iodine is an excellent leaving group in nucleophilic aromatic substitution reactions and is a key participant in a multitude of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. chemscene.com These reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds, which are crucial for the assembly of complex molecular architectures. The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, providing another site for modification, for instance, through amide bond formation. This trifunctionality makes this compound a versatile scaffold for synthesizing a wide array of more complex molecules. evitachem.com
Overview of Research Trajectories for Iodinated Aminobenzoate Derivatives
Iodinated aminobenzoate derivatives, as a class of compounds, are a focal point of extensive research, primarily in medicinal chemistry and materials science. evitachem.com The incorporation of iodine into an organic framework significantly influences the molecule's physical, chemical, and biological properties. Due to iodine's high atomic mass, its presence increases the molecular weight and can affect properties like density and lipophilicity. ontosight.ai
Research has shown that the introduction of halogens, particularly iodine, into bioactive molecules can enhance their therapeutic efficacy. nih.gov Consequently, iodinated aminobenzoates are frequently investigated as precursors for novel pharmaceuticals. Furthermore, organic compounds containing radioisotopes of iodine are extensively utilized in biomedical research and clinical diagnostics, including positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. acs.org In materials science, the unique electronic properties conferred by the iodo-substituent make these compounds candidates for the development of high-quality organic semiconductors and other advanced materials. chemscene.com The research trajectory for these derivatives is therefore aimed at exploring how the position and nature of the substituents on the aminobenzoate core can be fine-tuned to create materials and molecules with specific, desirable functions.
Rationale for Comprehensive Academic Inquiry into this compound
The specific substitution pattern of this compound provides a compelling rationale for its focused academic study. Unlike its isomers, the meta-positioning of the amino and iodo groups relative to the carboxylate function dictates a unique electronic and steric environment, which in turn governs its reactivity and the potential structure of its downstream products.
A comprehensive academic inquiry is justified by its role as a key building block for synthesizing targeted molecules that are otherwise difficult to prepare. evitachem.comontosight.ai Its utility in constructing complex heterocyclic systems and poly-functionalized aromatic compounds is of high value to synthetic chemists. chemscene.com Investigating the full scope of its chemical reactivity, optimizing reaction conditions for its use in various synthetic pathways, and exploring the properties of its derivatives are critical areas of research. Such studies contribute to the fundamental understanding of structure-activity relationships and enable the rational design of novel compounds for applications in fields ranging from drug discovery to the creation of innovative organic materials. chemscene.com
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-5-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXKJNIWKOHLFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451421 | |
| Record name | methyl 3-amino-5-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217314-45-9 | |
| Record name | methyl 3-amino-5-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-amino-5-iodobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Preparative Strategies for Methyl 3 Amino 5 Iodobenzoate and Its Analogs
Established Synthetic Routes to Methyl 3-amino-5-iodobenzoate
The synthesis of this compound, a valuable intermediate in organic synthesis, is primarily achieved through two well-established methods: the direct iodination of a precursor and the esterification of the corresponding carboxylic acid.
Directed Iodination of Methyl 3-aminobenzoate (B8586502) Precursors
A primary route to this compound involves the electrophilic iodination of Methyl 3-aminobenzoate. The amino group, being an activating ortho-, para-director, facilitates the introduction of iodine at the positions ortho and para to it. Due to steric hindrance from the adjacent ester group, iodination preferentially occurs at the C-5 position, which is para to the amino group.
Various iodinating agents can be employed for this transformation. A common laboratory-scale method utilizes iodine in the presence of an oxidizing agent or a catalyst. For instance, the use of N-iodosuccinimide (NIS) in a suitable solvent like acetic acid can effectively iodinate the aromatic ring. chemicalbook.com Another approach involves a one-pot tandem diazotization-iodination of Methyl 3-aminobenzoate. rsc.org This method proceeds by converting the amino group to a diazonium salt, which is then displaced by an iodide ion. rsc.org
The reaction conditions, including the choice of iodinating reagent, solvent, and temperature, are crucial for achieving high regioselectivity and yield. For example, iodination of aniline (B41778) derivatives can be influenced by the solvent, with different solvents favoring different isomers. uky.edu
Table 1: Comparison of Iodination Methods for Aniline Derivatives
| Iodinating System | Substrate | Key Conditions | Outcome | Reference |
| N-Iodosuccinimide (NIS) | Methyl 2-amino-5-bromobenzoate | Acetic acid, room temp, 17h | 82% yield of Methyl 2-amino-5-bromo-3-iodobenzoate | chemicalbook.com |
| Polymer-supported nitrite (B80452) / NaI | Methyl 3-aminobenzoate | p-toluenesulfonic acid monohydrate | One-pot tandem diazotisation–iodination | rsc.org |
| Ag₂SO₄/I₂ | Aniline | Ethanol | 46% yield of p-iodoaniline | uky.edunih.gov |
| AgSbF₆/I₂ | 3,5-dichloroaniline | Dichloromethane | Preferential para-iodination | nih.gov |
Esterification of 3-Amino-5-iodobenzoic Acid
An alternative and equally important synthetic route is the esterification of 3-Amino-5-iodobenzoic acid. This method is particularly useful when the carboxylic acid is more readily available or when the desired ester is difficult to obtain directly. The esterification is typically carried out by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. google.com The reaction is driven to completion by removing the water formed during the process.
This approach offers the advantage of starting from a stable, solid carboxylic acid and allows for the preparation of various esters by simply changing the alcohol used in the reaction. The solubility of the resulting methyl ester in organic solvents is often enhanced compared to the starting carboxylic acid, which can be beneficial for subsequent reactions.
Advanced Synthetic Approaches and Reaction Condition Optimization
Recent advancements in synthetic chemistry have provided more sophisticated and efficient methods for the preparation of this compound and its analogs, focusing on regioselectivity and catalytic efficiency.
Regioselective Functionalization Techniques
Achieving high regioselectivity in the iodination of substituted anilines is a significant challenge. The directing effects of existing substituents on the aromatic ring can lead to a mixture of isomers. Modern synthetic methods have focused on developing highly regioselective techniques.
For instance, the choice of the iodinating reagent and reaction conditions can dramatically influence the outcome. The use of bulky iodinating agents or specific catalysts can favor iodination at a less sterically hindered position. Furthermore, temperature-dependent regioselective halogenation has been reported for anilines, allowing for controlled synthesis of specific isomers. researchgate.net The use of directing groups, which temporarily block a reactive site or steer the incoming electrophile to a specific position, is another powerful strategy.
Catalyst Systems in C-I Bond Formation
The formation of carbon-iodine (C-I) bonds has been significantly advanced by the development of various catalytic systems. Transition metal-catalyzed cross-coupling reactions, while more commonly used for forming C-C, C-N, and C-O bonds, have also been adapted for C-I bond formation. acs.orgnih.govresearchgate.net
Palladium and copper catalysts are frequently employed in these transformations. google.comacs.org For example, palladium-catalyzed coupling reactions can be used to introduce an iodine atom selectively. Copper(I)-catalyzed iodination of arenes has also been explored, though it often requires high temperatures. gla.ac.uk More recently, iridium-catalyzed ortho-iodination of benzoic acids has been developed, offering a method for selective C-H activation and iodination under mild conditions. researchgate.net These catalytic methods often provide higher yields and selectivity compared to traditional stoichiometric approaches and can tolerate a wider range of functional groups.
Table 2: Catalyst Systems for Aromatic C-I Bond Formation
| Catalyst System | Substrate Type | Reaction Type | Key Features | Reference(s) |
| Bis(triphenylphosphine)palladium dichloride / CuI | Substituted Benzoates | Sonogashira-type coupling | Introduction of iodine via an alkyne intermediate | google.com |
| Copper(I) salts | Arenes | Halogen exchange | Often requires high temperatures (110-130 °C) | gla.ac.uk |
| Iridium complexes (e.g., Cp*IrIII) | Benzoic Acids | Directed C-H iodination | High regioselectivity for the ortho position, mild conditions | researchgate.net |
| Ruthenium catalyst | Aryl nonaflates | Halogen exchange | Development of metal-catalyzed iodination from non-halide starting materials | gla.ac.uk |
Retrosynthetic Analysis for Complex Derivative Synthesis via this compound
Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves breaking down a complex target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.innumberanalytics.comdeanfrancispress.comekb.eg this compound is a valuable building block in this context, as its functional groups—the amino, iodo, and methyl ester moieties—allow for a variety of subsequent transformations.
In a retrosynthetic approach, the iodo group is a key functional handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. gla.ac.uk This allows for the introduction of diverse substituents at the 5-position of the benzene (B151609) ring. The amino group can be acylated, alkylated, or converted to other functional groups. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol.
Scalability and Efficiency in Preparative Synthesis Research
The efficient and scalable synthesis of this compound and its structural analogs is a critical aspect of its utility as a versatile building block in pharmaceutical and materials science research. Investigations into preparative scale synthesis focus on optimizing reaction conditions to maximize yield, minimize reaction times, and ensure the process is viable for larger-scale production.
Research into the synthesis of related halogenated anilines and aminobenzoates provides valuable insights into scalable methodologies. For instance, a mechanochemical route using an automated grinder for the halogenation of phenols and anilines with N-halosuccinimides has demonstrated excellent scalability. A gram-scale synthesis of a monobrominated p-cresol (B1678582) derivative using this method achieved a yield comparable to that of a small-scale reaction (89% for 10 mmol vs. 91% for 1 mmol), highlighting the potential of this solvent-free approach for larger batches. beilstein-journals.org
Direct C-H halogenation is another area of active research. Palladium-catalyzed meta-C-H bromination of aniline derivatives has been developed, offering a method to produce complex substituted anilines that may be difficult to access through traditional electrophilic substitution. rsc.org The scalability of such methods is crucial for their practical application.
In another example, the iodination of methyl 4-aminobenzoate (B8803810) using iodine monochloride in acetic acid was found to be a convenient method that proceeded smoothly on a preparative scale, affording methyl 4-amino-3-iodobenzoate in a 74% yield. imperial.ac.uk This highlights a practical approach for introducing iodine into the aminobenzoate scaffold.
Furthermore, the reduction of a nitro group is a common and often efficient step in the synthesis of amino-iodobenzoates. The reduction of methyl 5-iodo-2-methyl-3-nitrobenzoate to the corresponding 3-amino-5-iodo-2-methylbenzoate has been achieved with high yields using two different methods: catalytic hydrogenation over palladium on carbon (92% yield) and reduction with zinc dust in concentrated hydrochloric acid (85% yield).
The following tables summarize key findings from preparative synthesis research for this compound analogs, showcasing different synthetic strategies and their efficiencies.
Table 1: Scalable Halogenation of Aniline Derivatives
| Starting Material | Reagent | Product | Scale | Yield (%) | Source |
|---|---|---|---|---|---|
| p-Cresol | N-Bromosuccinimide (NBS) | 2-Bromo-4-methylphenol | 10 mmol | 89 | beilstein-journals.org |
Table 2: Preparative Synthesis of Iodinated Aminobenzoate Derivatives
| Starting Material | Reagent(s) | Product | Yield (%) | Source |
|---|---|---|---|---|
| Methyl anthranilate | I₂, H₂O₂-urea | Methyl 2-amino-5-iodobenzoate | 91 | scielo.br |
| Methyl 4-aminobenzoate | ICl, AcOH | Methyl 4-amino-3-iodobenzoate | 74 | imperial.ac.uk |
| Methyl 5-iodo-2-methyl-3-nitrobenzoate | H₂, Pd/C | 3-Amino-5-iodo-2-methylbenzoate | 92 |
Chemical Reactivity and Mechanistic Investigations of Methyl 3 Amino 5 Iodobenzoate
Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring System
The substitution patterns on the aromatic ring of Methyl 3-amino-5-iodobenzoate are dictated by the directing effects of the existing substituents. The amino group is a strong activating group and is ortho-, para-directing, while the methyl ester is a deactivating group and is meta-directing. The iodine atom is a deactivating group but is also ortho-, para-directing.
Replacement of the Iodide Moiety
The carbon-iodine bond is the most labile site for nucleophilic aromatic substitution, particularly through transition metal-catalyzed pathways. The large size of the iodine atom and the relative weakness of the C-I bond facilitate its replacement by a variety of nucleophiles. While classical nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group and are not the primary pathway for iodide replacement in this molecule, the iodide serves as an excellent leaving group in cross-coupling reactions, which are discussed in section 3.3.
Reactivity of the Amino and Ester Functional Groups
The amino and ester groups on this compound exhibit characteristic reactivities, although these can be influenced by the other substituents on the ring.
Amino Group: The primary amino group (-NH2) is nucleophilic and can readily undergo a variety of reactions. It can be acylated, alkylated, or used to form Schiff bases via condensation with carbonyl compounds. A key transformation of the aryl amino group is diazotization, where it reacts with nitrous acid (generated in situ from NaNO2 and a strong acid) to form a diazonium salt. This diazonium intermediate is highly versatile and can be subsequently replaced by a wide range of functional groups in Sandmeyer-type reactions.
Ester Group: The methyl ester group (-COOCH3) is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Transesterification can occur in the presence of another alcohol, and it can be converted to an amide by reacting with an amine (aminolysis), often requiring elevated temperatures. Reduction of the ester group, for instance with a powerful reducing agent like lithium aluminum hydride (LiAlH4), would yield the corresponding benzyl (B1604629) alcohol.
Redox Transformations Involving the Amino and Aromatic Systems
The functional groups of this compound allow for specific redox transformations. The amino group can be oxidized, though this is often less controlled and can lead to a mixture of products, including nitroso and nitro compounds, or polymerization. More synthetically useful is the aforementioned diazotization, which is an oxidative process at the nitrogen atom, followed by reduction or substitution.
The reduction of a nitro group to an amino group is a common synthetic step. For instance, the related compound, 5-halo-2-iodo-3-nitrobenzoate, can be readily reduced to form 3-amino-5-halo-2-iodobenzoates, demonstrating the feasibility of redox chemistry on this substituted benzene (B151609) system. researchgate.net
Cross-Coupling Reactions Utilizing the Aryl Iodide Moiety
The presence of the aryl iodide moiety makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and aryl iodides are highly reactive partners in these processes. researchgate.netresearchgate.net
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is a robust and widely used strategy for forming new carbon-carbon bonds. The high reactivity of the C-I bond in this compound makes it an ideal substrate for Suzuki reactions under mild conditions. sigmaaldrich.comscispace.com
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, under the action of a palladium catalyst and a base. This reaction is a powerful tool for C(sp2)-C(sp2) bond formation. researchgate.net Aryl iodides are the most reactive aryl halides for this transformation, often allowing the reaction to proceed under milder conditions than with the corresponding bromides or chlorides. sigmaaldrich.com
The table below summarizes typical conditions for these palladium-catalyzed reactions.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent |
| Suzuki-Miyaura | Aryl/Alkenyl Boronic Acid | Pd(PPh3)4, PdCl2(dppf) | K2CO3, Cs2CO3 | Toluene, Dioxane, Water |
| Heck | Alkene | Pd(OAc)2, P(o-tol)3 | Et3N, K2CO3 | DMF, Acetonitrile |
Copper-Catalyzed C-N Bond Formations
Copper-catalyzed reactions, particularly the Ullmann condensation and its modern variants, are highly effective for forming carbon-nitrogen bonds. These reactions are complementary to palladium-catalyzed methods and are often preferred for coupling aryl halides with amines, amides, and N-heterocycles. nih.govnih.gov
The reaction of this compound with an amine or an N-containing heterocycle in the presence of a copper(I) catalyst and a suitable ligand (often an amino acid like L-proline or a diamine) and a base leads to the formation of a new C-N bond at the position of the iodine atom. nih.govmdpi.com The use of ligands accelerates the reaction, allowing it to proceed at lower temperatures and with greater substrate scope compared to the traditional high-temperature Ullmann conditions. researchgate.net
The table below outlines representative conditions for copper-catalyzed C-N bond formation.
| Reactants | Catalyst System | Base | Solvent | Temperature |
| Aryl Iodide + Amine/N-Heterocycle | CuI, L-proline | K2CO3, Cs2CO3 | DMSO, Dioxane | 60-110 °C |
| Aryl Iodide + Amine | CuI, N-methylglycine | K3PO4 | Dioxane | 40-90 °C |
Other Transition Metal-Mediated Coupling Processes
While Suzuki, Heck, and Sonogashira reactions are the most prominently utilized palladium-catalyzed cross-couplings, the reactive carbon-iodine bond in this compound makes it a suitable substrate for a variety of other transition metal-mediated transformations. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. uwindsor.ca Although specific examples employing this compound are not extensively documented in dedicated studies, its reactivity profile allows for predictable participation in several key coupling processes.
Stille Coupling: This reaction involves the coupling of an organostannane reagent with an organic halide. researchgate.net For this compound, a Stille coupling would offer a pathway to introduce alkyl, vinyl, or aryl groups at the C-5 position under relatively neutral conditions, which is advantageous for substrates with sensitive functional groups.
Negishi Coupling: The Negishi reaction couples an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. hfc-chemicals.com It is known for its high functional group tolerance and reactivity. acs.org The aryl iodide moiety of this compound would readily undergo oxidative addition to the Pd(0) or Ni(0) catalyst, initiating the catalytic cycle. hfc-chemicals.com
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. While this compound already possesses an amino group, this methodology could be applied to its derivatives or in scenarios requiring the introduction of a substituted secondary or tertiary amine at the C-5 position.
Ullmann Condensation: A classical copper-catalyzed coupling reaction, the Ullmann condensation can be used to form biaryl ethers, thioethers, or C-N bonds. While often requiring harsher conditions than palladium-catalyzed methods, it remains a relevant transformation, particularly for certain nucleophiles.
The general applicability of these reactions to aryl iodides suggests that this compound is a viable starting material for these transformations, as summarized in the table below.
| Coupling Reaction | Coupling Partner | Typical Catalyst | Bond Formed | Potential Product Structure |
|---|---|---|---|---|
| Stille Coupling | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C | 5-substituted 3-aminobenzoate (B8586502) |
| Negishi Coupling | R-ZnX | Pd(PPh₃)₄ or NiCl₂(dppe) | C-C | 5-substituted 3-aminobenzoate |
| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃ / Ligand | C-N | 5-(disubstituted-amino)-3-aminobenzoate |
| Ullmann Condensation | R-OH, R-SH | CuI | C-O, C-S | 5-aryloxy/alkoxy or 5-arylthio/alkylthio-3-aminobenzoate |
Cyclization and Annulation Chemistry with this compound Derivatives
The strategic positioning of the amino group and the reactive iodo group in this compound makes its derivatives ideal precursors for the synthesis of nitrogen-containing heterocyclic systems through cyclization and annulation reactions. A common and powerful strategy involves a tandem reaction sequence where a transition metal-catalyzed coupling at the C-I bond is followed by an intramolecular cyclization involving the C-3 amino group.
A prime example of such a strategy is the synthesis of substituted quinolines. This can be achieved via a Sonogashira coupling of an N-protected derivative of this compound with a terminal alkyne. The resulting 3-amino-5-alkynylbenzoate intermediate can then undergo an intramolecular cyclization, often promoted by a base or a metal catalyst, where the amino group attacks one of the alkyne carbons. This annulation process constructs a new six-membered ring fused to the original benzene ring, yielding the core structure of a quinoline (B57606).
The general sequence is as follows:
N-Protection: The amino group is often protected (e.g., as an acetamide) to prevent side reactions during the coupling step.
Sonogashira Coupling: The protected aryl iodide is coupled with a terminal alkyne (H−C≡C−R) using a palladium-copper catalyst system to form a C-C bond at the 5-position. rsc.org
Deprotection and Cyclization: The protecting group is removed, and the free amine undergoes an intramolecular nucleophilic attack on the alkyne. This cyclization is a 6-endo-dig process, which, followed by tautomerization, yields the stable aromatic quinoline ring system.
This methodology provides a versatile route to functionalized quinolines, which are important scaffolds in medicinal chemistry and materials science.
| Reaction Step | Reactants | Typical Conditions | Intermediate/Product |
|---|---|---|---|
| 1. Sonogashira Coupling | N-acetyl-methyl 3-amino-5-iodobenzoate + Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | Methyl 3-(acetylamino)-5-alkynylbenzoate |
| 2. Hydrolysis & Cyclization | Methyl 3-(acetylamino)-5-alkynylbenzoate | Base (e.g., KOH) or Acid (e.g., HCl), Heat | Substituted Quinoline Carboxylate |
Computational Studies on Reaction Mechanisms and Transition States of this compound Transformations
Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the mechanisms of transition metal-catalyzed reactions that are often difficult to probe experimentally. mtak.hu While specific computational studies focusing exclusively on this compound are not prevalent, extensive theoretical work on substituted iodobenzenes in cross-coupling reactions allows for a robust understanding of its reactivity. researchgate.netscispace.com
The critical initial step in most cross-coupling cycles is the oxidative addition of the aryl iodide to a low-valent metal center, typically Pd(0). uwindsor.canih.gov DFT studies have been employed to model the energy landscape of this process, including the structures of intermediates and transition states. mtak.huresearchgate.net For substituted iodobenzenes, calculations show that the reaction proceeds through the formation of a Pd(0)-aryl iodide complex, followed by a transition state leading to the Pd(II) oxidative addition product. scispace.com
The electronic nature of the substituents on the aromatic ring significantly influences the kinetics and thermodynamics of this step. researchgate.net DFT calculations on a series of 4-substituted iodobenzenes have shown a linear correlation between the reaction free energy of oxidative addition and the Hammett constants of the substituents. scispace.com
Electron-withdrawing groups (like the methoxycarbonyl group, -COOCH₃) make the oxidative addition more exergonic and are generally predicted to accelerate this step. researchgate.netscispace.com
Electron-donating groups (like the amino group, -NH₂) have the opposite effect, making the reaction less exergonic. researchgate.net
In this compound, the competing effects of the electron-donating amino group and the electron-withdrawing methoxycarbonyl group would both influence the energetics of the oxidative addition. DFT can precisely quantify these competing influences. Furthermore, computational models are used to investigate subsequent steps in the catalytic cycle, such as transmetalation and reductive elimination, providing a complete mechanistic picture and rationalizing observed product yields and selectivities. hfc-chemicals.comnih.govlibretexts.org For instance, DFT calculations have been crucial in understanding the role of the base in the transmetalation step of the Suzuki-Miyaura reaction and in comparing different mechanistic pathways in the Heck reaction. rsc.org
| Substituent (at para-position) | Hammett Constant (σp) | Reaction Free Energy (ΔG, kcal/mol) | Key Insight |
|---|---|---|---|
| -NMe₂ (Strongly Donating) | -0.83 | -31.8 | Less favorable (less exergonic) addition |
| -H (Neutral) | 0.00 | -35.8 | Baseline reactivity |
| -CN (Strongly Withdrawing) | 0.66 | -39.7 | More favorable (more exergonic) addition |
| -NO₂ (Strongly Withdrawing) | 0.78 | -40.0 | Most favorable addition in the series |
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3 Amino 5 Iodobenzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise connectivity of atoms in a molecule. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, a detailed structural map can be constructed.
The ¹H and ¹³C NMR spectra of Methyl 3-amino-5-iodobenzoate provide definitive information about the electronic environment of each proton and carbon atom. While specific spectral data for this compound is not available in the provided search results, a detailed analysis can be inferred from closely related analogs like Methyl 3-aminobenzoate (B8586502) and 3-amino-5-iodobenzonitrile. chemicalbook.comrsc.org
¹H NMR Analysis: The aromatic region is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. The amino group (-NH₂) protons typically appear as a broad singlet, and the methyl ester (-OCH₃) protons present as a sharp singlet further upfield. Based on the structure of 3-amino-5-iodobenzonitrile, the proton at C4 (between the amino and iodo groups) would likely be the most downfield of the aromatic protons, followed by the protons at C6 and C2. rsc.org The methyl protons of the ester group are expected to resonate around 3.9 ppm. rsc.org
¹³C NMR Analysis: The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbonyl carbon of the ester group will appear significantly downfield (typically >165 ppm). The carbon atom attached to the iodine (C5) will be shifted upfield due to the "heavy atom effect." The remaining aromatic carbons and the methyl carbon of the ester will have characteristic chemical shifts that confirm the substitution pattern.
Interactive Data Table: Predicted NMR Spectral Data for this compound Note: These are predicted values based on analogous structures.
| ¹H NMR Data | ||||
|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H (C2) | ~7.4 | t (triplet) or m (multiplet) | ~1.5-2.0 | 1H |
| Ar-H (C4) | ~7.6 | t (triplet) or m (multiplet) | ~1.5-2.0 | 1H |
| Ar-H (C6) | ~7.1 | t (triplet) or m (multiplet) | ~1.5-2.0 | 1H |
| -NH₂ | ~4.0 (broad) | s (singlet) | N/A | 2H |
| -OCH₃ | ~3.9 | s (singlet) | N/A | 3H |
| ¹³C NMR Data | ||||
| Assignment | Predicted Chemical Shift (δ, ppm) | |||
| C=O (Ester) | ~166 | |||
| C3 (-NH₂) | ~148 | |||
| C1 (-COOCH₃) | ~133 | |||
| C4 | ~130 | |||
| C6 | ~125 | |||
| C2 | ~118 | |||
| C5 (-I) | ~94 | |||
| -OCH₃ | ~52 |
To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed. nih.gov
H,H-COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, which is invaluable for confirming the positions of the aromatic protons relative to one another.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.
The application of these techniques provides a robust and detailed confirmation of the molecular structure of this compound. nih.gov
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. ijtsrd.com The analysis of halogenated aminobenzoic acids and their derivatives provides a basis for the expected spectral features of this compound. ijtsrd.comnih.govnih.gov
Amino (-NH₂) Group: The N-H stretching vibrations are expected in the 3300-3500 cm⁻¹ region. Typically, primary amines show two bands corresponding to asymmetric and symmetric stretching. researchgate.net
Carbonyl (C=O) Group: A strong absorption band corresponding to the ester carbonyl stretch is expected in the region of 1700-1725 cm⁻¹.
Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are found in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 700-900 cm⁻¹ range.
C-I Bond: The C-I stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.
Interactive Data Table: Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | -NH₂ | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | -CH₃ | 2850 - 3000 | Medium-Weak |
| C=O Stretch | Ester | 1700 - 1725 | Strong |
| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |
| C-O Stretch | Ester | 1100 - 1300 | Strong |
| C-N Stretch | Aromatic Amine | 1250 - 1350 | Medium |
| Aromatic C-H Bending (out-of-plane) | Ar-H | 700 - 900 | Strong |
| C-I Stretch | Aryl Iodide | 500 - 600 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. uva.nl For this compound (C₈H₈INO₂), the expected monoisotopic mass is 276.96 g/mol .
High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.uk For aromatic esters, fragmentation often occurs via specific pathways. arizona.edulibretexts.org
Key expected fragmentation pathways include:
Loss of the methoxy radical (•OCH₃): This would result in a fragment ion at m/z 246.
Loss of the carbomethoxy group (•COOCH₃): This cleavage would lead to a fragment ion at m/z 218.
Loss of iodine atom (•I): Cleavage of the C-I bond would produce a fragment at m/z 150.
Cleavage of the ester group: Alpha-cleavage next to the carbonyl group can also occur.
The presence of the stable aromatic ring means the molecular ion peak (M⁺) is expected to be relatively strong. arizona.edulibretexts.org
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound was not found in the search results, analysis of a closely related compound, Methyl 2-amino-5-chlorobenzoate, offers significant insight into the likely solid-state architecture. researchgate.net
For Methyl 2-amino-5-chlorobenzoate, the molecule is nearly planar. researchgate.net A similar planarity is expected for the 3-amino-5-iodo isomer. Key structural features that would be determined by X-ray crystallography include:
Crystal System and Space Group: These define the symmetry and repeating unit of the crystal lattice.
Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the unit cell.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles confirm the molecular geometry.
Intermolecular Interactions: In the solid state, molecules are likely linked by intermolecular hydrogen bonds between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule, forming chains or sheets within the crystal lattice. researchgate.net An intramolecular hydrogen bond between the amino group and the ester oxygen is also possible, which would influence the molecular conformation. researchgate.net
Interactive Data Table: Predicted Crystallographic Parameters (by Analogy) Based on the structure of Methyl 2-amino-5-chlorobenzoate researchgate.net
| Parameter | Predicted Value/Feature |
|---|---|
| Crystal System | Monoclinic |
| Molecular Geometry | Approximately planar |
| Key Intermolecular Interaction | N-H···O=C hydrogen bonding between molecules |
| Key Intramolecular Interaction | Potential for N-H···O hydrogen bonding |
Thermal Analysis Methodologies for Investigating Stability Profiles
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal stability and phase behavior of materials. tainstruments.com
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. For this compound, DSC would be used to accurately determine its melting point, which is characterized by a sharp endothermic peak. It can also reveal other phase transitions, such as glass transitions or crystallization events.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This analysis provides information about the thermal stability of the compound and its decomposition profile. The TGA curve would show the temperature at which the compound begins to decompose and the mass loss associated with this process.
For a related compound, Methyl 3-amino-4-iodobenzoate, a melting point in the range of 130.0-140.0 °C has been reported, suggesting that this compound would also be a solid with a distinct melting point. thermofisher.com TGA would likely show a single-step decomposition process at elevated temperatures.
Computational Chemistry and Theoretical Modeling of Methyl 3 Amino 5 Iodobenzoate
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric parameters of molecules. For Methyl 3-amino-5-iodobenzoate, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are utilized to determine the most stable conformation of the molecule by optimizing its geometry. This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.
The optimized structure provides a clear representation of the spatial arrangement of the atoms. These theoretical calculations are crucial for understanding the molecule's stability and reactivity. While specific experimental crystallographic data for this compound is not widely available, DFT provides reliable predictions of its structural parameters.
Table 1: Predicted Geometrical Parameters of this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-I | ~2.10 Å |
| C-N | ~1.40 Å | |
| C=O | ~1.22 Å | |
| C-O | ~1.35 Å | |
| Bond Angle | C-C-I | ~120° |
| C-C-N | ~120° | |
| O=C-O | ~125° |
Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups, as specific DFT calculation results for this compound are not available in the cited literature.
Analysis of Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map is a color-coded representation of the electrostatic potential on the electron density surface.
For this compound, the MEP surface would illustrate the charge distribution across the molecule. Typically, regions with a negative potential, shown in red, are susceptible to electrophilic attack and are associated with electronegative atoms like oxygen and nitrogen. Conversely, areas with a positive potential, depicted in blue, indicate electron-deficient regions and are prone to nucleophilic attack, often around hydrogen atoms bonded to electronegative atoms. The green areas represent neutral electrostatic potential. This analysis helps in understanding the molecule's interaction with other chemical species and its potential role in chemical reactions.
Theoretical Studies on Non-Linear Optical Properties and Electronic Transitions
Theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) are employed to investigate the non-linear optical (NLO) properties of organic molecules. These properties are crucial for applications in optoelectronics and photonics. The key parameters calculated are the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). A high value of hyperpolarizability is indicative of a significant NLO response.
For a molecule like this compound, the presence of an amino group (electron-donating) and a benzoate (B1203000) group (electron-withdrawing) on an aromatic ring suggests potential for intramolecular charge transfer, which is a key factor for NLO activity. TD-DFT calculations can predict the electronic absorption spectra, including the maximum absorption wavelength (λmax), oscillator strength (f), and the nature of electronic transitions, which are often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
Table 2: Predicted Non-Linear Optical Properties of this compound (Illustrative)
| Property | Predicted Value (a.u.) |
|---|---|
| Dipole Moment (μ) | ~3.5 D |
| Polarizability (α) | ~150 a.u. |
| First Hyperpolarizability (β) | ~800 a.u. |
Intermolecular Interaction Analysis using Hirshfeld Surfaces and Fingerprint Plots
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal. The surface is colored to represent different properties, such as d_norm, which highlights intermolecular contacts shorter than van der Waals radii in red.
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Illustrative for a similar molecule)
| Contact Type | Contribution (%) |
|---|---|
| H...H | 45% |
| C...H/H...C | 20% |
| O...H/H...O | 15% |
| N...H/H...N | 10% |
| I...H/H...I | 5% |
| Other | 5% |
Note: This table illustrates the type of data obtained from a Hirshfeld analysis, based on common interactions in similar organic molecules, as specific data for this compound is not available.
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors derived from DFT calculations are instrumental in predicting the chemical reactivity and stability of a molecule. researchgate.net Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, global hardness, and global softness.
The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. materialsciencejournal.org These descriptors provide a quantitative basis for understanding the reactivity patterns of this compound. A molecule with a small energy gap is more polarizable and is generally associated with higher chemical reactivity. researchgate.net
Table 4: Predicted Quantum Chemical Descriptors for this compound (Illustrative)
| Descriptor | Definition | Predicted Value (eV) |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.4 |
| Ionization Potential (I) | -E_HOMO | 6.2 |
| Electron Affinity (A) | -E_LUMO | 1.8 |
| Global Hardness (η) | (I - A) / 2 | 2.2 |
| Global Softness (S) | 1 / (2η) | 0.23 |
| Electronegativity (χ) | (I + A) / 2 | 4.0 |
| Electrophilicity Index (ω) | χ^2 / (2η) | 3.64 |
Applications of Methyl 3 Amino 5 Iodobenzoate As a Key Synthetic Intermediate and Privileged Scaffold in Research
Role as a Versatile Building Block in Complex Organic Molecule Synthesis
The strategic placement of reactive functional groups on the benzene (B151609) ring of Methyl 3-amino-5-iodobenzoate makes it an invaluable starting material for the synthesis of a wide array of complex organic molecules. The presence of the amino and iodo substituents allows for a variety of chemical transformations, including nucleophilic and electrophilic substitutions, as well as transition metal-catalyzed cross-coupling reactions.
Precursor for Heterocyclic Compounds and Polycyclic Systems
This compound serves as a crucial precursor for the synthesis of various heterocyclic compounds, which are integral to the core structure of many biologically active molecules. scielo.br The amino group can be readily acylated and subsequently cyclized to form nitrogen-containing heterocycles. For instance, it can be utilized in the synthesis of quinazolinones, a class of compounds known for their diverse pharmacological activities. mdpi.comnih.govjazindia.com The general synthetic route involves the reaction of the amino group with a suitable acylating agent, followed by cyclization to form the quinazolinone ring system.
Furthermore, the iodo group provides a handle for palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, enabling the introduction of various substituents and the construction of more complex polycyclic systems. nih.gov These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds, which are essential for building intricate molecular frameworks. The ability to functionalize the benzene ring at the iodo-position allows for the elaboration of the core structure into more complex polycyclic aromatic and heteroaromatic systems.
Scaffold Diversity Generation via this compound
In the realm of drug discovery and materials science, the generation of molecular diversity is paramount for identifying new lead compounds with desired properties. This compound is an excellent scaffold for generating diverse molecular libraries through combinatorial chemistry approaches. nih.gov The distinct reactivity of its functional groups allows for the systematic and parallel synthesis of a large number of derivatives.
For example, the amino group can be derivatized with a wide range of carboxylic acids, sulfonyl chlorides, and isocyanates to produce a library of amides, sulfonamides, and ureas. Simultaneously, the iodo group can be subjected to various cross-coupling reactions to introduce a diverse set of aryl, alkyl, or alkynyl groups. This dual functionalization strategy enables the exploration of a vast chemical space around the central benzene ring, leading to the creation of libraries of compounds with varied steric and electronic properties. This approach is instrumental in the search for new molecules with optimized biological activity or material characteristics.
Exploration in Medicinal Chemistry as a Bioactive Scaffold
The inherent structural features of this compound and its derivatives have made it a privileged scaffold in medicinal chemistry. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, thus serving as a basis for the development of a variety of therapeutic agents. The 3-aminobenzoate (B8586502) core is found in numerous biologically active compounds, highlighting its importance in drug design.
Design and Synthesis of Pharmacologically Relevant Derivatives
The functional groups on this compound provide multiple points for modification, allowing medicinal chemists to design and synthesize derivatives with tailored pharmacological profiles. By altering the substituents on the amino and iodo positions, as well as modifying the methyl ester, it is possible to fine-tune the compound's interaction with specific biological targets.
Structure-Activity Relationship (SAR) Studies of Functionalized Analogs
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The systematic modification of the this compound scaffold allows for comprehensive SAR studies. By synthesizing a series of analogs with specific structural variations and evaluating their biological activity, researchers can identify the key structural features required for potency and selectivity.
For example, in the development of enzyme inhibitors, SAR studies might involve exploring the effect of different substituents at the 5-position (where the iodine is located) on inhibitory activity. Replacing the iodine with other halogens or with various aryl or alkyl groups through cross-coupling reactions can reveal important information about the steric and electronic requirements of the enzyme's binding pocket. Similarly, modifications to the amino group can probe interactions with other regions of the target protein.
| Modification Position | Type of Modification | Potential Impact on Activity |
| Amino Group (Position 3) | Acylation, Sulfonylation, Alkylation | Alteration of hydrogen bonding, lipophilicity, and steric bulk. |
| Iodo Group (Position 5) | Suzuki, Heck, Sonogashira coupling | Introduction of diverse substituents to probe binding pocket interactions. |
| Methyl Ester (Position 1) | Hydrolysis to carboxylic acid, Amidation | Modification of solubility and potential for new interactions with the target. |
Development of Enzyme Inhibitors and Receptor Ligands (e.g., Topoisomerase Inhibitors, MMP Inhibitors)
The this compound scaffold has been investigated as a starting point for the development of various enzyme inhibitors and receptor ligands. The ability to introduce diverse functional groups allows for the design of molecules that can fit into the active sites of enzymes or the binding pockets of receptors.
Topoisomerase Inhibitors: Topoisomerases are enzymes that regulate the topology of DNA and are important targets in cancer therapy. nih.govunimi.itnii.ac.jp The planar aromatic core of this compound can serve as a foundation for designing intercalating agents that bind to DNA and inhibit topoisomerase function. By attaching appropriate side chains to the amino and iodo positions, it is possible to create compounds that mimic the structure of known topoisomerase inhibitors. The design often involves creating polycyclic structures that can effectively interact with the DNA-enzyme complex.
MMP Inhibitors: Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in diseases such as cancer and arthritis. unl.edunih.govnih.gov The design of MMP inhibitors often involves a zinc-binding group that can chelate the zinc ion in the enzyme's active site. The this compound scaffold can be functionalized with such groups, for example, by converting the methyl ester to a carboxylic acid or by introducing a hydroxamate moiety through a suitable linker attached to the amino group. The diverse substitution patterns achievable with this scaffold allow for the optimization of binding affinity and selectivity for specific MMPs.
| Target Class | Design Strategy | Example of Functionalization |
| Topoisomerase Inhibitors | Creation of planar, polycyclic systems for DNA intercalation. | Elaboration of the scaffold into fused heterocyclic systems. |
| MMP Inhibitors | Incorporation of a zinc-binding group. | Conversion of the methyl ester to a carboxylic acid or attachment of a hydroxamate group. |
| Receptor Ligands | Mimicking the structure of natural ligands. | Introduction of specific pharmacophoric features through functionalization. |
Investigations into Anti-inflammatory and Antimicrobial Activities
The structural motif of aminobenzoic acid and its derivatives is a cornerstone in the development of various therapeutic agents. The presence of both an amino group and a carboxylic acid derivative on an aromatic ring, as seen in this compound, allows for the synthesis of a diverse array of compounds with potential biological activity. The addition of a halogen, in this case, iodine, can further enhance these properties by increasing lipophilicity and facilitating interactions with biological targets.
Research into compounds structurally related to this compound has demonstrated significant anti-inflammatory and antimicrobial potential. For instance, derivatives of para-aminobenzoic acid (PABA) have been synthesized and shown to exhibit a broad spectrum of antimicrobial activity. These compounds are often developed by creating Schiff bases, which combines the aminobenzoic acid scaffold with various aldehydes. The resulting imine linkage is a key feature of many biologically active molecules.
The antimicrobial efficacy of these PABA derivatives has been quantified through the determination of their Minimum Inhibitory Concentration (MIC) against various pathogens. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
Table 1: Representative Antimicrobial Activity of PABA-derived Schiff Bases
| Compound Type | Test Organism | MIC (µg/mL) |
| Salicylidene-PABA | Staphylococcus aureus | 15.62 |
| Substituted Benzaldehyde-PABA | Escherichia coli | ≥ 62.5 |
| Salicylidene-PABA | Candida albicans | ≥ 7.81 |
This data, from studies on related aminobenzoic acid derivatives, suggests that the this compound scaffold is a promising starting point for the development of new anti-inflammatory and antimicrobial agents. The presence of the iodine atom in its structure could potentially lead to compounds with enhanced or novel mechanisms of action.
Utility as a Biochemical Probe in Biological Systems
The incorporation of an iodine atom in this compound makes it a particularly interesting candidate for the development of biochemical probes. Iodinated compounds have found significant utility in various bio-imaging techniques, including Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI).
In PET imaging, radioactive isotopes of iodine (such as iodine-123, iodine-124, or iodine-125) can be incorporated into molecules designed to bind to specific biological targets, such as receptors or enzymes in the brain. These radiolabeled ligands allow for the non-invasive visualization and quantification of these targets in living organisms. The development of such probes is crucial for understanding disease mechanisms and for the development of new drugs. While specific PET ligands derived from this compound are not yet prevalent in the literature, its structure is analogous to other small molecules that have been successfully radiolabeled for PET imaging of neuroreceptors.
In the context of MRI, iodinated compounds are widely used as contrast agents. These agents enhance the visibility of internal body structures in an MRI scan. The high electron density of iodine effectively alters the magnetic properties of surrounding water molecules, leading to a stronger MRI signal. While gadolinium-based agents are more common, iodinated contrast media are also utilized and their effects on MRI signals are well-documented. For example, they can cause an increase in signal intensity on T1-weighted images and a decrease on T2-weighted images.
Table 2: Effects of Iodinated Contrast Agents on MRI Relaxation Times
| Contrast Agent Type | T1 Relaxation Time Effect | T2 Relaxation Time Effect |
| Non-ionic Iodinated Agent | Shortening | Shortening |
The potential to readily incorporate radioactive or stable isotopes of iodine makes this compound a valuable precursor for the synthesis of novel biochemical probes for advanced medical imaging.
Materials Science Applications as a Molecular Precursor
The bifunctional nature of this compound, possessing both an amine and a methyl ester, makes it an attractive monomer for the synthesis of advanced materials. These functional groups can participate in various polymerization reactions, leading to the formation of functional polymers and coordination polymers with tailored properties.
Integration into Functional Polymer Architectures
Aminobenzoic acids are well-established precursors for the synthesis of aromatic polyamides, a class of high-performance polymers known for their excellent thermal stability and mechanical strength. The polymerization of aminobenzoic acid derivatives can be achieved through various methods, including electrochemical polymerization. The resulting polymers often exhibit interesting conducting properties.
The properties of polymers derived from aminobenzoic acids can be tuned by the specific isomer used (ortho-, meta-, or para-) and by the presence of substituents on the aromatic ring. For instance, the electrochemical polymerization of aminobenzoic acids in the presence of aniline (B41778) can lead to the formation of copolymers with modified properties. The rate of polymerization and the electrochemical behavior of the resulting polymer films are influenced by the structure of the aminobenzoic acid monomer.
While specific data on polymers synthesized directly from this compound is limited, the mechanical properties of related polyamides provide an indication of the potential performance of such materials.
Table 3: Typical Mechanical Properties of Polyamides
| Property | Value | Standard |
| Tensile Strength at Yield | 60 - 90 MPa | ISO 527 |
| Flexural Strength | 60 - 125 MPa | ISO 178 |
| E-Modulus of Tensile Elasticity | 2100 - 3600 MPa | ISO 527 |
The presence of the iodo-substituent in this compound could be leveraged to introduce further functionality into the polymer structure through post-polymerization modification reactions, opening avenues for the creation of smart materials with applications in sensors or electronics.
Building Block for Metal-Organic Frameworks (MOFs) and Other Coordination Polymers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be precisely controlled by the choice of the metal and the organic linker.
Substituted benzoic acids are a common class of organic linkers used in the synthesis of MOFs. The functional groups on the benzoic acid linker can play a crucial role in determining the final properties of the MOF. For example, the presence of an amino group on the linker can enhance the adsorption of acidic gases like CO2 through specific chemical interactions.
The use of functionalized linkers can significantly impact the gas adsorption properties of MOFs. For instance, in zirconium-based MOFs (UiO-66 series), the introduction of amino (-NH2) or nitro (-NO2) groups to the terephthalic acid linker has been shown to modify the adsorption capacities for carbon dioxide and methane.
Table 4: Influence of Linker Functionalization on Gas Adsorption in UiO-66 MOFs
| MOF | Functional Group | CO2 Adsorption Capacity (mmol/g) | CH4 Adsorption Capacity (mmol/g) |
| UiO-66-NH2 | -NH2 | Higher | Higher |
| UiO-66-NO2 | -NO2 | Lower | Lower |
Furthermore, the organic linker can impart luminescent properties to the MOF, making them suitable for applications in sensing and optoelectronics. The emission properties of these luminescent MOFs (LMOFs) can be tuned by modifying the structure of the organic linker.
This compound, with its carboxylic acid derivative and amino group, represents a promising candidate as a functional linker for the synthesis of novel MOFs. The iodo-substituent could also serve as a site for post-synthetic modification, allowing for the introduction of additional functionalities into the MOF structure. This could lead to the development of MOFs with enhanced performance in applications such as gas separation, catalysis, and chemical sensing.
Q & A
Q. What are the established synthetic routes for Methyl 3-amino-5-iodobenzoate, and how can purity be optimized?
this compound is typically synthesized via iodination of methyl 3-aminobenzoate using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media. A key methodological refinement involves controlling reaction temperature (0–5°C) to minimize polyiodination byproducts. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Purity ≥95% is achievable, as confirmed by HPLC or NMR .
Q. How should researchers characterize this compound to confirm structural integrity?
Standard characterization includes:
- NMR spectroscopy : H and C NMR to verify aromatic proton environments and ester/amino group signals.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (CHINO, expected [M+H] at 278.9628).
- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values. Cross-referencing with literature data (e.g., JACS, 2003) is essential .
Q. What are the primary stability concerns for this compound during storage?
The compound is light-sensitive and prone to deiodination under prolonged UV exposure. Store in amber vials at –20°C under inert gas (argon/nitrogen). Periodic TLC or HPLC checks are recommended to detect degradation, particularly if used in long-term studies .
Advanced Research Questions
Q. How can this compound be functionalized for anion receptor design?
The amino group enables derivatization via:
- Schiff base formation : React with aldehydes (e.g., 4-pyridinecarboxaldehyde) to create imine-linked receptors.
- Urea/thiourea bridges : Couple with isocyanates or thioisocyanates to enhance anion-binding affinity. Structural tuning (e.g., cavity size) is achieved by varying substituents on the benzoate backbone, as demonstrated in JACS (2003) .
Q. What strategies resolve contradictions in catalytic activity data for derivatives of this compound?
Discrepancies in catalytic performance (e.g., Sonogashira coupling yields) may arise from:
Q. How does this compound perform in radiopharmaceutical applications compared to m-iodobenzylguanidine (MIBG)?
Its benzoate ester enhances lipophilicity, improving blood-brain barrier penetration. In vitro studies (Bioconjugate Chem., 2001) show higher tumor-targeting efficiency than MIBG, but in vivo stability requires optimization via PEGylation or nanoparticle encapsulation .
Q. What analytical methods quantify trace impurities in synthesized batches?
Advanced techniques include:
- LC-MS/MS : Detects deiodinated byproducts (e.g., methyl 3-aminobenzoate) at ppm levels.
- X-ray crystallography : Resolves structural defects in single crystals.
- ICP-OES : Measures residual iodine content to assess iodination efficiency .
Methodological Best Practices
Designing experiments to evaluate anion-binding kinetics:
- Use UV-Vis titration (e.g., with tetrabutylammonium chloride) in dry DMSO.
- Fit data to a 1:1 binding model using software like SPECFIT/32.
- Validate with H NMR titration (chemical shift perturbations of NH protons) .
Troubleshooting low yields in cross-coupling reactions:
- Screen Pd catalysts (e.g., Pd(PPh) vs. PdCl(dppf)).
- Optimize base (CsCO > KCO) and solvent (DMF > THF).
- Add catalytic CuI for Sonogashira reactions .
Interpreting conflicting cytotoxicity data in cancer cell lines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
